

Dipentyl Carbonate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dipentyl carbonate*

Cat. No.: B1330105

[Get Quote](#)

CAS Number: 2050-94-4

This technical guide provides a comprehensive overview of **dipentyl carbonate**, a dialkyl carbonate ester. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields, presenting key physicochemical properties, a detailed synthesis protocol, and potential applications.

Core Properties and Data

Dipentyl carbonate is an organic compound with the chemical formula $C_{11}H_{22}O_3$. It is also known by its synonym, diamyl carbonate.

Physicochemical Properties

The fundamental physicochemical properties of **dipentyl carbonate** are summarized in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	2050-94-4	[1]
Molecular Formula	C ₁₁ H ₂₂ O ₃	[1]
Molecular Weight	202.29 g/mol	[1]
Boiling Point	239 °C	[1]
Density	0.912 g/mL	[1]
Refractive Index	1.421	[1]
Melting Point	Not available	

Synthesis of Dipentyl Carbonate

A common and environmentally friendly method for the synthesis of **dipentyl carbonate** is the transesterification of dimethyl carbonate (DMC) with 1-pentanol.[\[2\]](#) This process avoids the use of hazardous reagents like phosgene.[\[3\]](#)[\[4\]](#)

Experimental Protocol: Transesterification

The following protocol outlines the synthesis of **dipentyl carbonate** using a basic ionic liquid catalyst, which has been shown to be effective and reusable.[\[2\]](#)

Materials:

- Dimethyl carbonate (DMC)
- 1-pentanol
- 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH) (catalyst)

Reaction Conditions:

- Temperature: 110 °C
- Reactant Molar Ratio: 1:4 (DMC:1-pentanol)

- Catalyst Loading: 2.0 mol%
- Reaction Time: 4 hours

Procedure:

- In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine dimethyl carbonate and 1-pentanol in a 1:4 molar ratio.
- Add 2.0 mol% of the 1-butyl-3-methylimidazolium hydroxide catalyst to the reaction mixture.
- Heat the mixture to 110 °C with continuous stirring.
- Maintain the reaction at this temperature for 4 hours.
- Upon completion, the reaction mixture can be purified using standard techniques such as distillation to isolate the **dipentyl carbonate** product.

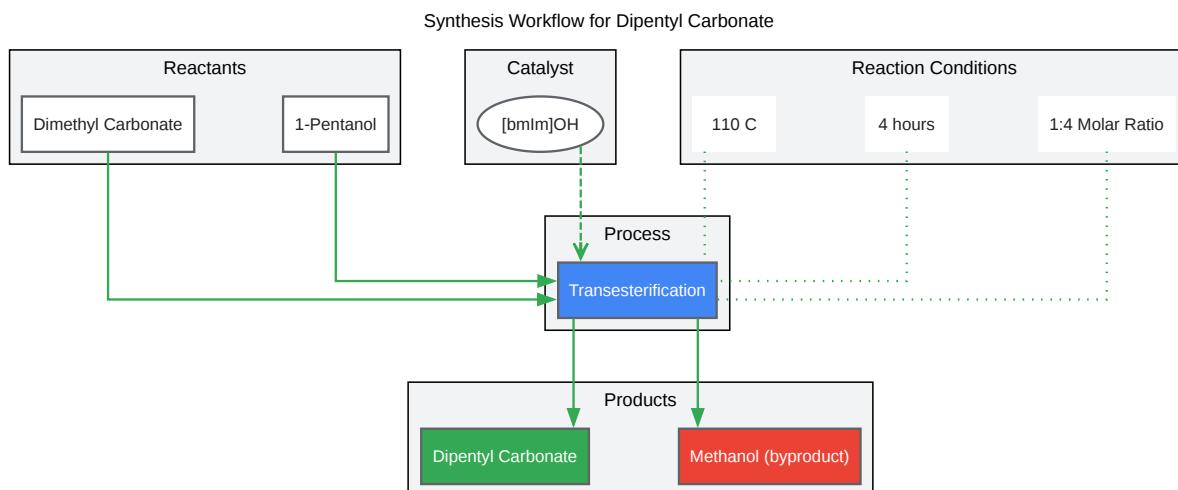
This method has been reported to achieve a **dipentyl carbonate** yield of up to 75.81%.[\[2\]](#) The ionic liquid catalyst can be recovered and reused multiple times with minimal loss of activity.[\[2\]](#)

Reactivity and Applications in Research and Development

Dialkyl carbonates are recognized as green reagents and solvents in organic synthesis.[\[3\]\[5\]](#) Their reactivity is centered around their use as alkylating and carbonylating agents, serving as safer alternatives to traditional hazardous chemicals.[\[3\]](#)

While specific applications of **dipentyl carbonate** in drug development are not extensively documented, the broader class of aliphatic carbonates is of interest in medicinal chemistry and materials science. They are used as intermediates in the synthesis of various organic compounds, including fine chemicals and pharmaceuticals.[\[6\]](#) The reactivity of the carbonate functional group allows for its use in the construction of more complex molecules. For instance, dialkyl carbonates are employed in the synthesis of heterocyclic compounds, which are common scaffolds in many pharmaceutical agents.[\[3\]\[7\]](#)

Furthermore, aliphatic polycarbonates, derived from dialkyl carbonates, are being explored for biomedical applications due to their biocompatibility and biodegradability.^[8]


Safety and Handling

A comprehensive Material Safety Data Sheet (MSDS) for **dipentyl carbonate** should be consulted before handling. General safety precautions for handling dialkyl carbonates include:

- Working in a well-ventilated area.
- Wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
- Avoiding contact with skin and eyes.
- Preventing inhalation of any vapors.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **dipentyl carbonate** via transesterification.

[Click to download full resolution via product page](#)

Caption: A flowchart of the synthesis of **dipentyl carbonate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dipentyl carbonate [stenutz.eu]
- 2. researchgate.net [researchgate.net]
- 3. Dialkyl Carbonates in the Green Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in dialkyl carbonates synthesis and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Frontiers | Dialkyl Carbonates in the Green Synthesis of Heterocycles [frontiersin.org]
- 6. EP1777212A1 - A process for the preparation of dialkyl carbonate - Google Patents [patents.google.com]
- 7. Dialkyl Carbonates in the Green Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Renaissance of Aliphatic Polycarbonates: New Techniques and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dipentyl Carbonate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1330105#dipentyl-carbonate-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com